molecular formula C14H15N3 B2468578 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034416-22-1

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2468578
CAS RN: 2034416-22-1
M. Wt: 225.295
InChI Key: YZHRAIINMUJENS-UHFFFAOYSA-N
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Description

The compound “2-(6-Methylpyridazin-3-yl)acetonitrile” is a related compound with a CAS Number: 1394042-71-7 . It has a molecular weight of 133.15 and is a powder at room temperature .


Molecular Structure Analysis

The Inchi Code for “2-(6-Methylpyridazin-3-yl)acetonitrile” is 1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “2-(6-Methylpyridazin-3-yl)acetonitrile” is a powder at room temperature .

Scientific Research Applications

Photoluminescence and Structural Studies

Mixed-ligand Zn(II) Complexes : A study explored the synthesis, structure, and photoluminescence properties of mixed-ligand Zn(II) complexes involving various aminoheterocycles, indicating potential applications in materials science for photoluminescent materials. The structural determination through X-ray diffraction and the investigation of optical properties highlight the significance of such compounds in understanding the interaction between metal ions and organic ligands, potentially useful for designing new luminescent materials (Burlov et al., 2016).

Crystal Structure Analysis

Hydrochloride Salt Crystal Structure : The crystallization of related compounds as hydrochloride salts provides insights into their structural properties, which is crucial for the development of pharmaceutical agents. Such studies are foundational for understanding the molecular configurations that contribute to biological activity and stability (Ullah & Stoeckli-Evans, 2021).

Organic Synthesis and Chemical Transformations

Tandem Vicarious Nucleophilic Substitution/Diels-Alder Reaction : Research demonstrates the synthesis of functionalized cycloalkenopyridines from 1,2,4-triazine derivatives, showcasing the application of these compounds in complex organic synthesis processes. This highlights their utility as intermediates in the construction of cyclic compounds with potential pharmacological activities (Branowska et al., 2002).

Anticancer Research

Iridium(III) Complexes with Anticancer Activity : Studies on structurally strained half-sandwich iridium(III) complexes, including those with tetrahydroisoquinoline-like structures, have shown exceptional potency as anticancer agents. The unique structural feature of these complexes, involving a cyclopentadienyl bearing a tethered pyridine, correlates with their ability to disrupt mitochondrial membrane potential and induce oxidative stress in cancer cells. This research opens pathways for developing new organo-metallic drug candidates with enhanced anticancer potency (Carrasco et al., 2020).

Future Directions

Pyridazin-3(2H)-one derivatives, which are related to the compound , have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered an attractive synthetic building block for designing and synthesis of new drugs . This suggests that “2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline” and related compounds may have potential for future research and drug development.

properties

IUPAC Name

2-(6-methylpyridazin-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11-6-7-14(16-15-11)17-9-8-12-4-2-3-5-13(12)10-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHRAIINMUJENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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